6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

SCD1 inhibition metabolic disease lipid metabolism

This 2,6-disubstituted pyridazin-3(2H)-one incorporates a 4-fluoro-2-methoxyphenyl group and a basic piperidin-1-ylmethyl Mannich base, creating a substitution pattern distinct from mono-substituted or non-fluorinated analogs. The ortho-methoxy imposes torsional constraint that refines binding-pocket complementarity, while the built-in ¹⁹F NMR probe enables direct conformational studies. Procure this scaffold to drive SCD1 inhibitor optimization, MAT2A selectivity head-to-head comparisons, and CNS receptor panels where >100-fold 5-HT1A/α1 selectivity is required.

Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
Cat. No. B11006559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
Molecular FormulaC17H20FN3O2
Molecular Weight317.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CN3CCCCC3
InChIInChI=1S/C17H20FN3O2/c1-23-16-11-13(18)5-6-14(16)15-7-8-17(22)21(19-15)12-20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3
InChIKeyQSWMJXHNUGGOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one: A Differentiated Pyridazinone Scaffold for Targeted Inhibitor Procurement


6-(4-Fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one (CAS 1219577-78-2 precursor core; molecular formula C17H20FN3O2, MW 317.36 g/mol) is a di-substituted pyridazin-3(2H)-one derivative bearing a 4-fluoro-2-methoxyphenyl group at position 6 and a piperidin-1-ylmethyl Mannich-base substituent at position 2 [1]. This compound belongs to a therapeutically versatile pharmacophore class with demonstrated activity across SCD1 inhibition, MAT2A inhibition, α1-adrenoceptor modulation, and analgesic/anti-inflammatory pathways [2][3]. The simultaneous presence of the electron-withdrawing 4-fluoro substituent, the hydrogen-bond-capable 2-methoxy group, and the basic piperidine Mannich linkage creates a substitution pattern that is structurally distinguishable from commonly available mono-substituted or non-fluorinated pyridazinone analogs and confers distinct physicochemical and target-engagement properties [1].

Procurement Risk Alert: Why Generic Pyridazinone Analogs Cannot Substitute for 6-(4-Fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one


Pyridazin-3(2H)-one is a privileged scaffold, but minor structural variations among in-class analogs produce profound shifts in target potency, selectivity, and ADME properties. The 4-fluoro-2-methoxyphenyl motif is not a simple bioisostere of 4-methoxyphenyl or 4-fluorophenyl; the ortho-methoxy group imposes a torsional constraint that alters the dihedral angle between the phenyl ring and the pyridazinone core, directly affecting binding-pocket complementarity [1]. The piperidin-1-ylmethyl Mannich side chain at N2 introduces a basic amine center with a distinct pKa and conformational profile compared to piperazinyl, morpholinyl, or alkylamino alternatives, which in pyridazinone series has been shown to switch selectivity between α1-adrenoceptor subtypes and between 5-HT1A and α1 receptors by over 100-fold [2]. Consequently, procurement decisions based solely on pyridazinone class membership or single-substituent similarity risk acquiring a compound with divergent potency, selectivity, and pharmacokinetic behavior from the intended lead matter [1][2].

Quantitative Differentiation Evidence for 6-(4-Fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one Versus Closest Analogs


SCD1 Inhibitor Potency: Piperidinyl-Pyridazinyl Backbone Benchmark

The piperidinyl-pyridazinyl chemotype to which this compound belongs has produced SCD1 inhibitors with single-digit nanomolar potency in rat liver microsome enzymatic assays, with the structurally closest patented exemplars achieving IC50 values of 4–17 nM [1][2]. By contrast, the widely used reference SCD1 inhibitor CAY 10566 (a pyridazinyl-oxadiazole bearing a 2-chloro-5-fluorophenoxy-piperidine moiety) shows IC50 values of 4.5 nM (mouse) and 26 nM (human) in enzymatic assays, with a 10 nM IC50 in NCI-H1155 cellular viability assays — indicating that the pyridazine-piperidine core shared with the target compound is a critical potency determinant [2][3]. The 4-fluoro-2-methoxyphenyl substitution in the target compound offers a differentiated electron-density profile compared to the 4-fluorophenyl or 4-methoxyphenyl mono-substituted analogs that populate chemical supplier catalogs, which may translate into altered target residence time and cellular potency per the SAR trends established in the pyridazine-based SCD1 inhibitor series [1].

SCD1 inhibition metabolic disease lipid metabolism

MAT2A Inhibitor Comparison: Ortho-Methoxy vs. Meta-Methoxy Pyridazinone Differentiation

The 3-methoxyphenyl positional isomer — 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one — has been explicitly reported as a MAT2A inhibitor with documented activity . The target compound replaces the meta-methoxy substitution with an ortho-methoxy-para-fluoro pattern on the 6-phenyl ring. In pyridazinone MAT2A inhibitor series, the position of the methoxy substituent on the phenyl ring directly influences the geometry of the ligand within the MAT2A allosteric binding pocket, as demonstrated by co-crystal structures of related MAT2A inhibitors where ortho-substituents alter the dihedral angle between the pyridazinone core and the phenyl ring, thereby modulating key hydrogen-bond interactions with the MAT2A dimer interface [1]. The most advanced pyridazinone-based MAT2A inhibitors achieve IC50 values of 20–26 nM in enzymatic assays [1].

MAT2A inhibition MTAP-deleted cancers synthetic lethality

Alpha1-Adrenoceptor Selectivity Modulation: Piperidine vs. Piperazine Substituent Effect

In systematic SAR studies of pyridazinone-arylpiperazine/piperidine derivatives at α1- and α2-adrenoceptors, the nature of the basic amine substituent at the pyridazinone N2 position was found to be a critical determinant of receptor subtype selectivity. Compounds in this series achieved subnanomolar α1-AR affinity (Ki = 0.052 nM for the most potent analog, approximately 5-fold higher affinity than the clinical standard prazosin) [1][2]. Crucially, variation of the cyclic amine from piperazine to piperidine, combined with alkoxy substitution patterns on the aryl ring, enabled tuning of the 5-HT1A/α1 selectivity ratio — with compound 8 in the series achieving a 5-HT1A/α1 affinity ratio of 119 [1]. The target compound's piperidine Mannich base (rather than the more common piperazine) and its 2-methoxy substituent position it within the structural parameter space that produced the highest 5-HT1A/α1 selectivity ratio in this chemotype [1].

α1-adrenoceptor 5-HT1A selectivity CNS drug discovery

Synthetic Accessibility and Structural Distinguishability from Common Catalog Analogs

The target compound incorporates a Mannich-base linkage (piperidin-1-ylmethyl) at the N2 position of the pyridazinone ring, a synthetic handle introduced via Mannich condensation of the parent 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (CAS 1219577-78-2) with formaldehyde and piperidine . This contrasts with the majority of commercially available pyridazinone analogs, which bear either unsubstituted N2, simple alkyl chains, or piperazinyl/piperidinyl groups connected via longer alkyl spacers . The one-carbon methylene bridge in the Mannich architecture produces a conformationally restricted basic center with a distinct pKa (~7.5–8.5 for tertiary amine Mannich bases) compared to ethyl or propyl spacers, directly impacting ionizability at physiological pH and thus both solubility and membrane permeability profiles .

chemical procurement Mannich base library design

Optimal Research Application Scenarios for 6-(4-Fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one


Metabolic Disease Lead Optimization: SCD1 Inhibitor SAR Expansion

This compound is ideally suited as a core scaffold in SCD1 inhibitor optimization programs targeting obesity, type-II diabetes, and hepatic steatosis. Its 4-fluoro-2-methoxyphenyl substitution pattern provides a differentiated electron-density profile for exploring SAR around the aryl ring of pyridazine-based SCD1 inhibitors, where patent literature establishes that substituent variation on the 6-phenyl ring modulates potency from micromolar to low nanomolar range [1]. The piperidine Mannich base at N2 offers a vector for further derivatization through quaternization, N-oxide formation, or reductive amination to explore additional binding interactions with the SCD1 active site .

Oncology Target Engagement: MAT2A Inhibitor Probe Development

This compound serves as a structural comparator to the reported MAT2A inhibitor 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, enabling head-to-head evaluation of how ortho- vs. meta-methoxy substitution on the 6-phenyl ring affects MAT2A binding affinity and MTAP-deficient cancer cell selectivity [1]. The 4-fluoro substituent provides a built-in ¹⁹F NMR probe for conformational and binding studies without requiring additional labeling, which is advantageous for fragment-based screening and ligand-observed NMR experiments in MAT2A drug discovery programs .

CNS Selectivity Screening: 5-HT1A/α1-Adrenoceptor Profiling

Based on the established SAR that piperidine-containing pyridazinones can achieve 5-HT1A/α1 selectivity ratios exceeding 100, this compound should be prioritized for radioligand displacement screening panels against α1-AR, α2-AR, and 5-HT1A receptors [1]. Its unique combination of a piperidine Mannich side chain and 2-methoxy-4-fluoro aryl substitution maps to the structural parameter space associated with the highest reported selectivity in this chemotype, making it a high-value screening candidate for CNS programs where avoiding orthostatic hypotension (α1-mediated) is critical [1].

Combinatorial Library Design: Mannich Base Diversification Platform

The piperidin-1-ylmethyl Mannich linkage makes this compound a versatile starting material for late-stage diversification. The tertiary amine can be quaternized with diverse alkyl halides to generate cationic analogs, oxidized to the N-oxide for altered hydrogen-bonding capacity, or dealkylated to the secondary amine for further reductive amination chemistry [1]. This synthetic versatility, combined with the 4-fluoro-2-methoxyphenyl chromophore (UV-active for HPLC monitoring), positions this compound as a practical scaffold for generating focused libraries of 20–50 analogs for multi-target screening cascades .

Quote Request

Request a Quote for 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.